2,3-dihydro-5-benzofuranacetic acid
Overview
Description
2,3-dihydro-5-benzofuranacetic acid is a chemical compound with the molecular formula C10H10O3. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.
Mechanism of Action
Target of Action
2,3-Dihydrobenzofuran-5-acetic acid, a derivative of benzofuran, is a compound with potential biological activities . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 5- or 6-position of the benzofuran nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that one of the targets achieved with most of the more recent compounds is improved bioavailability . The compound’s lipophilicity, water solubility, and other properties can influence its pharmacokinetics .
Result of Action
Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other substances can potentially affect the action of a compound .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds, to which it belongs, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some benzofuran derivatives have shown significant cell growth inhibitory effects in different types of cancer cells . It is possible that 2,3-Dihydrobenzofuran-5-acetic acid may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, possibly leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of this compound can be achieved through eco-friendly methods such as fast pyrolysis of biomass. This method not only yields high-quality bio-oil but also produces valuable chemical compounds, including this compound .
Chemical Reactions Analysis
Types of Reactions: 2,3-dihydro-5-benzofuranacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,3-dihydro-5-benzofuranacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals and other high-value chemicals.
Comparison with Similar Compounds
Benzofuran: A parent compound with a similar structure but lacking the acetic acid moiety.
2,3-Dihydrobenzofuran: A closely related compound with similar biological activities.
5-Benzofuranacetic acid: Another derivative with comparable properties.
Uniqueness: 2,3-dihydro-5-benzofuranacetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its acetic acid moiety enhances its solubility and reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALSYIKKTXUSLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372077 | |
Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69999-16-2 | |
Record name | 2,3-Dihydro-5-benzofuranacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69999-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydrobenzofuran-5-acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications to the 2,3-dihydrobenzofuran-5-acetic acid scaffold were found to improve anti-inflammatory activity?
A1: Research indicates that introducing a methyl group at the alpha position of the acetic acid functionality within the 2,3-dihydrobenzofuran-5-acetic acid structure enhances anti-inflammatory activity. Specifically, α-(7-chloro-2,2-dimethyl-2,3-dihydrobenzofuran)-α-methyl-5-acetic acid (13a) demonstrated the most potent activity within the tested series. This finding highlights the importance of the α-methyl group in potentially increasing the molecule's interaction with its biological target. []
Q2: What in vivo model was used to assess the anti-inflammatory activity of these compounds, and what were the results?
A2: The carrageenan-induced edema model was employed as a preliminary screening test to evaluate the anti-inflammatory activity of the 2,3-dihydrobenzofuran-5-acetic acid derivatives. [] While the abstract doesn't detail specific results for each compound, it highlights that the introduction of the α-methyl group significantly increased potency in reducing carrageenan-induced inflammation. This suggests that these compounds might interfere with inflammatory pathways activated by carrageenan, potentially by inhibiting the production or action of inflammatory mediators.
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